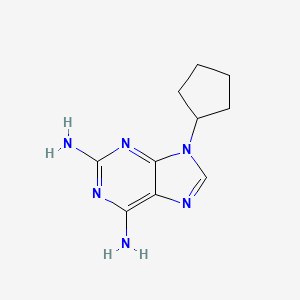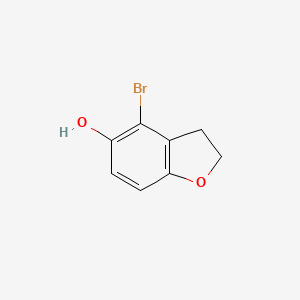
1-Ethyl-3-(pyrrolidin-3-yl)-1H-indole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-エチル-3-(ピロリジン-3-イル)-1H-インドールは、インドール構造にピロリジン環が融合し、インドールの窒素原子にエチル基が結合した化学化合物です。
準備方法
1-エチル-3-(ピロリジン-3-イル)-1H-インドールの合成は、通常、ピロリジン環の構築、続いてインドール構造への融合を含みます。 一般的な方法の1つは、合成効率を高めるために、マイクロ波支援有機合成(MAOS)を使用します 。反応条件には、通常、目的の生成物の形成を促進するために、特定の触媒と溶媒の使用が含まれます。工業生産方法には、化合物の純度と収率を確保しながら、これらの合成ルートをスケールアップすることが含まれる場合があります。
化学反応の分析
1-エチル-3-(ピロリジン-3-イル)-1H-インドールは、次のようなさまざまな化学反応を起こします。
酸化: この反応は、過マンガン酸カリウムや三酸化クロムなどの酸化剤によって促進できます。
還元: 水素化リチウムアルミニウムや水素化ホウ素ナトリウムなどの一般的な還元剤を使用できます。
置換: 求核置換反応は、特にピロリジン環で、ハロゲン化アルキルやアシルクロリドなどの試薬を使用して発生する可能性があります。
これらの反応から生成される主な生成物は、使用される特定の試薬や条件によって異なります。たとえば、酸化はケトンまたはカルボン酸の形成につながる可能性があり、還元はアルコールまたはアミンをもたらす可能性があります。
科学研究アプリケーション
1-エチル-3-(ピロリジン-3-イル)-1H-インドールは、科学研究でいくつかの用途があります。
化学: より複雑な分子の合成のためのビルディングブロックとして役立ちます。
生物学: この化合物は、特定のタンパク質や受容体に結合する能力のために、生体経路や相互作用の研究に使用されます。
医学: 抗がん剤や抗菌剤などの潜在的な治療効果に関する研究が進行中です。
科学的研究の応用
1-Ethyl-3-(pyrrolidin-3-yl)-1H-indole has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound is used in the study of biological pathways and interactions due to its ability to bind to specific proteins or receptors.
Medicine: Research into its potential therapeutic effects, such as anticancer or antimicrobial properties, is ongoing.
Industry: It is used in the development of new materials and chemical processes.
作用機序
1-エチル-3-(ピロリジン-3-イル)-1H-インドールの作用機序は、酵素や受容体などの分子標的との相互作用を含みます。 ドッキング分析により、タンパク質内の特定のポケットに結合し、その活性を影響し、さまざまな生物学的効果をもたらす可能性があることが示唆されています 。関与する経路は、特定の用途や標的によって異なる場合があります。
類似化合物の比較
1-エチル-3-(ピロリジン-3-イル)-1H-インドールは、次のような構造が類似している他の化合物と比較できます。
ピロリジン誘導体: これらの化合物は、ピロリジン環を共有し、同様の生物活性を持つ可能性があります。
インドール誘導体: インドール構造を持つ化合物は、しばしば比較可能な化学的性質と反応性を持ちます。
1-エチル-3-(ピロリジン-3-イル)-1H-インドールの独自性は、ピロリジン環とインドール環の特定の組み合わせにあり、これは異なる生物学的および化学的性質をもたらす可能性があります .
類似化合物との比較
1-Ethyl-3-(pyrrolidin-3-yl)-1H-indole can be compared to other compounds with similar structures, such as:
Pyrrolidine derivatives: These compounds share the pyrrolidine ring and may exhibit similar biological activities.
Indole derivatives: Compounds with an indole structure often have comparable chemical properties and reactivity.
The uniqueness of this compound lies in its specific combination of the pyrrolidine and indole rings, which can lead to distinct biological and chemical properties .
特性
分子式 |
C14H18N2 |
|---|---|
分子量 |
214.31 g/mol |
IUPAC名 |
1-ethyl-3-pyrrolidin-3-ylindole |
InChI |
InChI=1S/C14H18N2/c1-2-16-10-13(11-7-8-15-9-11)12-5-3-4-6-14(12)16/h3-6,10-11,15H,2,7-9H2,1H3 |
InChIキー |
UHRPCZUYAHFINB-UHFFFAOYSA-N |
正規SMILES |
CCN1C=C(C2=CC=CC=C21)C3CCNC3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![3-Phenyl-1-oxa-2,4,8-triazaspiro[4.5]dec-2-ene](/img/structure/B11887946.png)



![4-(4-Methylpiperazin-1-yl)-1H-pyrrolo[2,3-d]pyrimidine](/img/structure/B11887995.png)
![6-[(Z)-hydroxyiminomethyl]-4-phenyl-1H-pyrimidin-2-one](/img/structure/B11887999.png)
![(7R,8S,9S,10S)-7-(hydroxymethyl)-6-oxaspiro[4.5]dec-2-ene-8,9,10-triol](/img/structure/B11888002.png)

![Methyl 2-[(trimethylsilyl)oxy]-1,2-oxazolidine-5-carboxylate](/img/structure/B11888010.png)


![5-Amino-2,3-dihydrospiro[indene-1,5'-oxazolidine]-2',4'-dione](/img/structure/B11888025.png)
